molecular formula C6H4Cl2F3N3OS B12327645 Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-

Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-

Cat. No.: B12327645
M. Wt: 294.08 g/mol
InChI Key: YVNLFFJUUMUREF-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving microbial infections .

Industry

Industrially, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- lies in its combination of dichloro, trifluoromethyl, and thiadiazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications .

Biological Activity

Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C5_{5}H2_{2}Cl2_{2}F3_{3}N3_{3}OS
  • Molar Mass : 280.06 g/mol
  • IUPAC Name : Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
  • CAS Registry Number : [Not specified in search results]

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of halogen substituents and a trifluoromethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of thiadiazole derivatives. For instance, compounds similar to acetamide derivatives have shown significant antibacterial and antifungal activities. A study conducted on various substituted thiadiazoles demonstrated that these compounds exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Insecticidal Activity

Acetamide derivatives containing thiadiazole moieties have also been evaluated for their insecticidal properties. A specific study reported that compounds with structural similarities to acetamide exhibited high larvicidal activity against Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). The compound demonstrated a lethality rate of up to 100% at certain concentrations .

Table 1: Insecticidal Activity of Thiadiazole Derivatives

CompoundTarget InsectLethality Rate (%)Concentration (mg/L)
APlutella xylostella100200
AMythimna separata60200

Neuroprotective Effects

The neuroprotective potential of acetamide derivatives has been explored in several studies. One notable study indicated that certain acetamide compounds could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds demonstrated the ability to inhibit carbonic anhydrase II (CA II), which is linked to neuroprotection .

Case Study: Neuroprotective Compound Evaluation

In a comparative evaluation of various acetamides for neuroprotective effects:

  • Compound 5c was identified as having superior protective effects in PC12 cells compared to traditional neuroprotective agents like edaravone.
  • The IC50_{50} value for CA II inhibition was found to be 16.7 nM for compound 5c, indicating its potency as a selective inhibitor compared to acetazolamide .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives can often be correlated with their structural features. The presence of specific functional groups such as trifluoromethyl and thiadiazole rings plays a crucial role in enhancing their biological efficacy.

Table 2: Structure-Activity Relationship Insights

Structural FeatureBiological Effect
Trifluoromethyl GroupIncreased lipophilicity and potency
Thiadiazole RingEnhanced antimicrobial activity
Halogen SubstituentsImproved binding affinity to targets

Properties

Molecular Formula

C6H4Cl2F3N3OS

Molecular Weight

294.08 g/mol

IUPAC Name

2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C6H4Cl2F3N3OS/c1-14(3(15)2(7)8)5-13-12-4(16-5)6(9,10)11/h2H,1H3

InChI Key

YVNLFFJUUMUREF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NN=C(S1)C(F)(F)F)C(=O)C(Cl)Cl

Origin of Product

United States

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